N-[2-(tert-butylsulfanyl)ethyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H29ClN2O3S2. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a tert-butylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps One common method includes the reaction of piperidine with 3-chlorobenzyl chloride to form an intermediate, which is then reacted with tert-butylthiol in the presence of a base to introduce the tert-butylsulfanyl group
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-[2-(tert-butylsulfanyl)ethyl]-2,3-dichloro-4-methoxybenzenesulfonamide
Uniqueness
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylsulfanyl group and the chlorophenyl group makes it particularly useful in various synthetic and research applications.
Properties
Molecular Formula |
C19H29ClN2O3S2 |
---|---|
Molecular Weight |
433.0 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H29ClN2O3S2/c1-19(2,3)26-12-9-21-18(23)16-7-10-22(11-8-16)27(24,25)14-15-5-4-6-17(20)13-15/h4-6,13,16H,7-12,14H2,1-3H3,(H,21,23) |
InChI Key |
ZUMIOIBVERTOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.